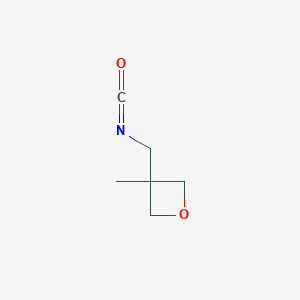

![molecular formula C22H19N3O2 B2916032 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide CAS No. 1286719-19-4](/img/structure/B2916032.png)

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H19N3O2 and its molecular weight is 357.413. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nickel-Catalyzed Aminocarbonylation

A study by Wang et al. (2020) introduced a nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamide derivatives, overcoming challenges associated with steric hindrance. This method features wide functional group tolerance and highlights the utility of phenylacetamides in synthetic chemistry, potentially including derivatives like the queried compound (Wang et al., 2020).

ACAT Inhibition for Disease Treatment

Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, highlighting the design and therapeutic potential of compounds with similar structures in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Synthesis of Diastereomerically Pure Pyrrolidin-2-ones

Galeazzi et al. (1996) discussed the synthesis of biologically active amino acids containing the pyrrolidine ring, through a convenient approach to diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones. This research offers insights into the synthesis of complex structures related to the queried compound (Galeazzi et al., 1996).

Photocyclization of β-Oxo-amides

Hasegawa et al. (1979) investigated the photocyclization of β-oxo-amides, including benzoylacetamide, to pyrrolidin-2-ones. This study may provide insights into the reactivity and synthetic pathways relevant to the production or modification of the compound (Hasegawa et al., 1979).

Pyrrolidine Analogues as Sialidase Inhibitors

Czollner et al. (1990) synthesized pyrrolidine derivatives as potential sialidase inhibitors, indicating the significance of pyrrolidine structures in developing inhibitors for enzymes like Vibrio cholerae sialidase (Czollner et al., 1990).

Mecanismo De Acción

Target of Action

The compound, also known as “2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide” or “F3407-5080”, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives can interact with various targets, leading to a wide range of biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which could suggest a potential interaction with kinases.

Biochemical Pathways

These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound could have various effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c26-20(23-19-9-5-2-6-10-19)16-25-14-12-18-11-13-24(21(18)22(25)27)15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIWGWLRYUYVLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2915950.png)

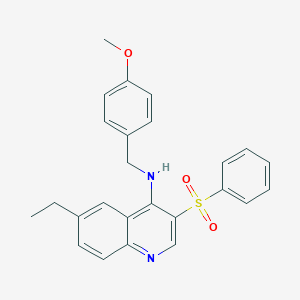

![N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2915953.png)

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B2915955.png)

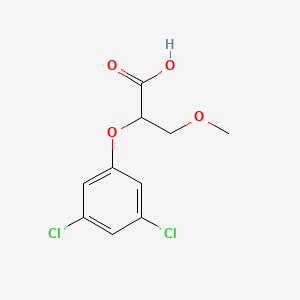

![2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2915959.png)

![4-(2,3-Dihydro-1-benzofuran-5-yl)-3-(4-fluorophenoxy)-1-[(3,4,5-trimethoxyphenyl)methyl]azetidin-2-one](/img/structure/B2915961.png)

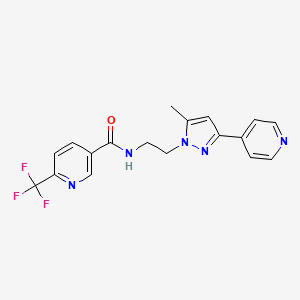

![2-(benzo[d]thiazole-6-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915967.png)